2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Kinase inhibition PI3K mTOR

2-(4-Fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone (CAS 1448074-56-3) is a dihydropyrrolo[3,4-d]pyrimidine kinase inhibitor building block with a 4-fluorophenoxyacetyl side chain. Its regioisomeric [3,4-d] core and para-fluoro substituent dictate unique kinase selectivity, critical for reproducible SAR. Ideal for PI3K/AKT/mTOR HTS campaigns, docking protocol calibration, and fluorine SAR studies. Available at ≥90% purity with multi-mg pricing. Confirmatory dose-response testing recommended before advancing hits. Procure now for controlled head-to-head comparisons.

Molecular Formula C14H12FN3O2
Molecular Weight 273.267
CAS No. 1448074-56-3
Cat. No. B2929060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
CAS1448074-56-3
Molecular FormulaC14H12FN3O2
Molecular Weight273.267
Structural Identifiers
SMILESC1C2=CN=CN=C2CN1C(=O)COC3=CC=C(C=C3)F
InChIInChI=1S/C14H12FN3O2/c15-11-1-3-12(4-2-11)20-8-14(19)18-6-10-5-16-9-17-13(10)7-18/h1-5,9H,6-8H2
InChIKeyWYANLESRVXHBHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 25 mg / 30 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone (CAS 1448074-56-3): Structural Identity and Pharmacophore Context


2-(4-Fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone (CAS 1448074-56-3) is a synthetic small molecule (C₁₄H₁₂FN₃O₂, MW 273.26) belonging to the dihydropyrrolo[3,4-d]pyrimidine class [1]. Its structure combines a 4-fluorophenoxyacetyl side chain linked to the N6 position of a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core. The pyrrolo[3,4-d]pyrimidine scaffold is a recognized privileged structure in kinase inhibitor drug discovery, with numerous patents describing derivatives as inhibitors of mTOR, PI3K, BTK, and other clinically relevant kinases [2]. The 4-fluorophenoxy substituent is a common medicinal chemistry motif employed to modulate lipophilicity, metabolic stability, and target binding interactions via halogen bonding and hydrophobic contacts [3]. This compound is commercially available as a research-grade building block from multiple suppliers including Life Chemicals, with typical purity specifications of ≥90% as confirmed by LCMS and/or 400 MHz ¹H NMR [1].

Why Generic Substitution Fails: Positional Isomerism and Scaffold Specificity in 2-(4-Fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone Selection


Pyrrolopyrimidine-based kinase inhibitors cannot be treated as interchangeable commodities. The regioisomeric attachment of the pyrrolo[3,4-d]pyrimidine core (as opposed to pyrrolo[2,3-d]pyrimidine or pyrazolo[3,4-d]pyrimidine scaffolds) dictates the three-dimensional presentation of substituents to the kinase ATP-binding pocket, fundamentally altering selectivity profiles across the kinome [1]. Furthermore, the position of the fluorine atom on the phenoxy ring is critical: the 4-fluoro isomer presents distinct electronic properties and steric demand compared to the 2-fluoro isomer (CAS 1803610-16-7) , affecting both target engagement and off-target promiscuity. The ethanone linker geometry and the N6-substitution pattern of the dihydropyrrolo[3,4-d]pyrimidine further distinguish this compound from analogs bearing benzylthio, amino, or methoxyphenoxy substituents at the same position. Even within a single patent family, small structural changes can produce orders-of-magnitude shifts in kinase selectivity and cellular potency [2], making direct procurement of the exact compound essential for reproducible SAR studies.

Quantitative Differentiation Evidence: 2-(4-Fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone vs. Closest Structural Analogs


Kinase Target Engagement: PI3K and mTOR Inhibition Profile of 2-(4-Fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Recent findings indicate that 2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone selectively inhibits certain protein kinases, including PI3K and mTOR [1]. Molecular docking studies reportedly reveal strong binding interactions with the ATP-binding sites of these kinases [1]. However, no quantitative IC₅₀ or Kd values are presently available in the public domain for this specific compound, nor are there published head-to-head comparisons against the 2-fluorophenoxy isomer or the 3-methoxyphenoxy analog under identical assay conditions. This evidence gap is significant and must be acknowledged.

Kinase inhibition PI3K mTOR Oncology

Structural Differentiation: 4-Fluoro vs. 2-Fluoro Phenoxy Isomer Comparison in Pyrrolo[3,4-d]pyrimidine Series

The target compound bears a 4-fluorophenoxy group, whereas the commercially available isomer 2-(2-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone (CAS 1803610-16-7) bears an ortho-fluorine substituent . In medicinal chemistry, the position of fluorine substitution on aromatic rings is known to differentially modulate pKa of proximal hydrogen bond donors, molecular electrostatic potential surfaces, and the capacity for halogen bonding with protein backbone carbonyls [1]. While no direct comparative kinase profiling data exist for these two isomers, class-level knowledge from other chemotypes indicates that para-fluoro vs. ortho-fluoro substitution can produce ≥10-fold differences in target binding affinity and >50-fold differences in selectivity across the kinome [2].

Structure-activity relationship Fluorine positional isomerism Medicinal chemistry

Commercial Availability and Purity Specification: 2-(4-Fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone from Life Chemicals

The target compound is stocked by Life Chemicals (catalog number F6435-1873) in multiple sizes ranging from 2 mg to 50 mg, with a purity specification of ≥90% as confirmed by LCMS and/or 400 MHz ¹H NMR [1]. Pricing ranges from $88.50 (2 mg) to $240.00 (50 mg) [1]. In comparison, structurally related pyrrolo[3,4-d]pyrimidine building blocks from other vendors frequently carry purity specifications of ≥95% , though direct lot-to-lot purity comparison data are not publicly available. The ≥90% purity threshold is consistent with typical screening library standards for HTS campaigns, where ≥90% purity is the industry-accepted minimum [2].

Chemical procurement Building block quality Purity specification

Scaffold-Level Differentiation: Pyrrolo[3,4-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine Kinase Profiling

The pyrrolo[3,4-d]pyrimidine scaffold (as present in the target compound) is structurally distinct from the more commonly explored pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold found in approved drugs such as ruxolitinib and tofacitinib [1]. While no kinome-wide profiling data exist for the target compound, the [3,4-d] vs. [2,3-d] ring fusion isomerism fundamentally alters the geometry of hydrogen bond donor/acceptor presentation to the kinase hinge region [2]. Published kinome profiling of pyrrolo[2,3-d]pyrimidine-based inhibitors typically reveals activity against JAK, BTK, and FLT3 kinase families, whereas pyrrolo[3,4-d]pyrimidine patent literature emphasizes mTOR, PI3K, and LRRK2 as primary targets [3]. This scaffold-level divergence means that the two regioisomeric series are not functionally interchangeable for target-focused screening campaigns.

Kinase selectivity Scaffold hopping Pyrrolopyrimidine isomerism

Recommended Application Scenarios for 2-(4-Fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone (CAS 1448074-56-3) Based on Available Evidence


Kinase-Focused High-Throughput Screening (HTS) Library Enrichment

This compound is suitable as a screening deck component in kinase-targeted HTS campaigns, particularly those focused on the PI3K/AKT/mTOR signaling axis. The pyrrolo[3,4-d]pyrimidine scaffold provides scaffold diversity complementary to pyrrolo[2,3-d]pyrimidine-based screening collections [1]. Its commercial availability at ≥90% purity and multi-milligram quantities ($88.50–$240.00 per unit, as of 2023 pricing) makes it cost-feasible for library-scale procurement [2]. Researchers should note that confirmatory dose-response testing and purity verification by orthogonal analytical methods are recommended before advancing any screening hit.

Structure-Activity Relationship (SAR) Studies on Fluorophenoxy Substitution Patterns

The 4-fluorophenoxy substituent provides a defined starting point for systematic SAR exploration of halogen substitution effects on kinase target engagement. Procurement of this compound alongside its 2-fluoro isomer (CAS 1803610-16-7) and the non-fluorinated phenoxy analog enables controlled evaluation of fluorine positional effects on potency and selectivity [3]. Such head-to-head SAR studies are essential for establishing the contribution of the para-fluoro substituent to the pharmacophore before advancing to more elaborate analog synthesis.

Computational Chemistry and Molecular Docking Validation Studies

Molecular docking studies reported for this compound suggest binding to the ATP-binding sites of PI3K and mTOR kinases [2]. This makes the compound a candidate for use as a validation ligand in structure-based drug design workflows, including docking protocol calibration, pharmacophore model generation, and molecular dynamics simulations of ligand-kinase complexes. The compound's moderate molecular weight (273.26 Da) and calculated physicochemical profile render it suitable as a reference ligand for benchmarking virtual screening performance against pyrrolopyrimidine-focused kinase libraries.

Chemical Biology Probe Development Starting Point

The compound's reported interaction with PI3K and mTOR, two clinically validated oncology targets, positions it as a potential starting point for chemical probe development [2]. However, researchers must independently verify target engagement (e.g., via cellular thermal shift assay or NanoBRET), determine quantitative IC₅₀ values, and profile kinome-wide selectivity before considering the compound as a qualified chemical probe. The absence of publicly available selectivity data means that initial procurement should be scoped for pilot-scale validation rather than large-scale biological deployment.

Quote Request

Request a Quote for 2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.